Reduced-flubendazole

Overview

Description

Reduced-flubendazole (FLBZ-R) is a derivative of flubendazole (FLBZ), a benzimidazole anthelmintic widely used to treat parasitic infections. FLBZ-R is generated via reduction of the parent compound, altering its pharmacokinetic and pharmacodynamic properties. This contrasts with FLBZ, which shares similar tissue-damaging effects but differs in metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reduced-flubendazole can be synthesized through the reduction of flubendazole. The process involves the use of reducing agents such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol or ethanol. The reaction typically occurs at room temperature and yields hydroxyflubendazole as the primary product .

Industrial Production Methods: Industrial production of hydroxyflubendazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Reduced-flubendazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form flubendazole using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Substitution: The hydroxyl group in hydroxyflubendazole can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Flubendazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anthelmintic Activity

Efficacy Against Nematodes

R-FLBZ has demonstrated significant nematodicidal activity. Research indicates that both flubendazole and its reduced form are effective against gastrointestinal nematodes. In one study, R-FLBZ administered as a solution achieved a high efficacy rate of 98%, compared to 94% for flubendazole under similar conditions . This suggests that R-FLBZ may be a viable alternative or complement to flubendazole in treating nematode infections.

Case Study: Loa loa

A study evaluated the effects of R-FLBZ on the motility of Loa loa larvae in vitro. Results showed that R-FLBZ significantly reduced larval motility, although the effect was less pronounced than that of flubendazole itself. Over time, the motility reduction was evident, with more than 30% of parasites remaining active at higher concentrations by day 15 . This highlights R-FLBZ's potential for use in treating loiasis.

Anticancer Properties

Mechanism of Action

Recent studies have identified R-FLBZ as a promising anticancer agent. It has been shown to inhibit tumor growth in various cancer types, including melanoma and neuroblastoma. The mechanism involves the modulation of autophagy and apoptosis pathways. For instance, R-FLBZ treatment led to increased expression of autophagy markers and decreased levels of anti-apoptotic proteins like BCL-2 in cancer cells .

Case Study: Neuroblastoma Sensitivity

In a screening involving 321 cancer cell lines, neuroblastoma was identified as particularly sensitive to flubendazole and its metabolites, including R-FLBZ. The drug exhibited potent anti-leukemia and anti-myeloma activities, suggesting that R-FLBZ could be effective in treating these malignancies .

Macrofilaricidal Potential

Historical Context and Recent Findings

Flubendazole has been investigated for its macrofilaricidal effects against filarial infections such as onchocerciasis and lymphatic filariasis. Studies from the 1970s indicated that flubendazole could achieve high efficacy through parenteral administration . Although concerns about toxicity arose during development, recent insights suggest that R-FLBZ may retain macrofilaricidal properties while potentially exhibiting improved safety profiles.

Summary of Research Findings

The following table summarizes key findings related to the applications of reduced-flubendazole:

| Application | Findings |

|---|---|

| Anthelmintic Activity | Efficacy rates: 98% for R-FLBZ vs. 94% for FLBZ; effective against L. loa larvae motility reduction. |

| Anticancer Properties | Induces apoptosis and autophagy; effective against neuroblastoma and melanoma; modulates key signaling pathways. |

| Macrofilaricidal Potential | Historical efficacy noted; ongoing research suggests potential for safer formulations. |

Mechanism of Action

Reduced-flubendazole exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule formation. As a result, the compound interferes with cell division and intracellular transport processes, ultimately causing the death of parasitic worms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Flubendazole

2-Aminoflubendazole

- Structure: (2-Amino-1H-benzoimidazol-5-yl)-(4-fluoro-phenyl)-methanone.

- Molecular Weight : 255.25 g/mol (C₁₄H₁₀FN₃O).

- Key Features : Hydrolyzed form of FLBZ, lacking the carbamate group. This modification reduces metabolic stability but may enhance solubility .

Hydroxytriclabendazole

- Structure: 2,3-Dichloro-4-{[6-chloro-2-(methylthio)-1H-benzimidazol-5-yl]oxy}phenol.

- Molecular Weight : 429.68 g/mol (C₁₅H₁₀Cl₃N₂O₂S).

- Key Features: A hydroxylated derivative of triclabendazole, another benzimidazole. Its activity against liver flukes is linked to sulfoxide metabolites, unlike FLBZ-R’s direct action .

Broader Benzimidazole Class Comparisons

Pharmacological and Efficacy Differences

Mechanism of Action

- FLBZ-R: Direct tissue damage in early developmental stages of B. malayi, likely via tubulin binding. No motility inhibition suggests a distinct mechanism from FLBZ .

- FLBZ : Requires hepatic conversion to active metabolites (e.g., reduced derivatives) for anthelmintic activity .

- Albendazole : Acts through sulfoxide metabolites, with efficacy dependent on plasma concentration profiles .

Pharmacokinetic Profiles

- FLBZ-R: Limited data, but reduction likely enhances solubility compared to FLBZ.

- Albendazole Sulfoxide : Peak plasma concentrations vary 10-fold between individuals, impacting therapeutic outcomes .

- 2-Aminoflubendazole: Hydrolysis of FLBZ may shorten half-life due to increased renal excretion .

Research Findings and Clinical Implications

- FLBZ-R vs. FLBZ : Both cause tissue damage in B. malayi, but FLBZ-R’s lack of motility inhibition suggests a narrower therapeutic window .

- Albendazole Variability : Pharmacokinetic heterogeneity necessitates personalized dosing, unlike FLBZ-R’s more predictable in vitro effects .

- Resistance Concerns: Mebendazole resistance in hookworms highlights the need for FLBZ-R derivatives with novel mechanisms .

Biological Activity

Reduced-flubendazole (R-FLBZ) is a metabolite of flubendazole, a benzimidazole derivative originally developed as an anthelmintic drug. Recent studies have highlighted its significant biological activities, particularly in the context of cancer therapy and nematicidal effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Antitumor Activity

This compound exhibits notable antitumor properties through various mechanisms:

- Inhibition of Tumor Growth : R-FLBZ has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and hepatocellular carcinoma (HCC). In vitro studies demonstrated that R-FLBZ reduces cell viability and induces apoptosis in these cancer cells by activating autophagy and inhibiting key signaling pathways such as STAT3 and Hedgehog signaling .

- Apoptotic Induction : The compound promotes apoptosis by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like BCL-2. In breast cancer models, R-FLBZ treatment resulted in increased caspase activity, indicative of enhanced apoptotic processes .

- Autophagy Activation : R-FLBZ enhances autophagic flux in cancer cells, promoting the degradation of cellular components that contribute to tumor survival. This mechanism was particularly noted in studies involving NSCLC and breast cancer cells .

Nematicidal Activity

R-FLBZ also demonstrates significant nematicidal activity, making it relevant for agricultural applications:

- Efficacy Against Nematodes : Experimental results indicate that R-FLBZ shows high efficacy against nematodes, with studies reporting up to 98% effectiveness in reducing nematode burdens in treated animals. This is attributed to its improved solubility compared to flubendazole itself, enhancing its bioavailability and therapeutic action .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of STAT3; Induction of apoptosis | |

| Autophagy | Activation of autophagic pathways | |

| Nematicidal | Reduction of nematode counts |

Case Study 1: Flubendazole in Non-Small Cell Lung Carcinoma

A study investigated the effects of this compound on NSCLC cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed in normal human cells, indicating selective toxicity towards cancer cells. Additionally, R-FLBZ treatment led to increased levels of autophagic markers (LC3-II) and reduced levels of p62, confirming the activation of autophagy as a mechanism for its anticancer effects .

Case Study 2: Combination Therapy with Lenvatinib

Research has demonstrated that combining R-FLBZ with lenvatinib enhances therapeutic efficacy against HCC. The combination therapy not only reduced tumor size more effectively than either drug alone but also provided insights into potential biomarkers for patient selection based on PCSK9 expression levels .

Research Findings

Recent findings indicate that this compound's biological activity extends beyond traditional cancer therapies:

- Genotoxicity Studies : Investigations into the genotoxicity of flubendazole and its metabolites revealed that while flubendazole itself exhibits aneugenic properties, this compound does not significantly alter this profile. This suggests a favorable safety margin for its use in therapeutic settings .

- Enhanced Efficacy with Other Agents : Studies have shown that R-FLBZ can enhance the effects of other chemotherapeutic agents like paclitaxel by modulating critical signaling pathways (HIF1α/PI3K/AKT), leading to improved outcomes in breast cancer models .

Q & A

Basic Research Questions

Q. What are the foundational pharmacological mechanisms of reduced-flubendazole that require rigorous experimental validation?

- Methodological Answer: Begin with systematic literature reviews to identify gaps in mechanistic studies. Use in vitro assays (e.g., tubulin polymerization inhibition assays) to validate its antiparasitic activity, ensuring replication across multiple cell lines. Reference existing protocols for flubendazole derivatives and adjust parameters (e.g., concentration ranges, exposure times) to isolate this compound-specific effects . Include dose-response curves and statistical comparisons (e.g., IC₅₀ calculations) to quantify efficacy .

Q. How should researchers design preliminary studies to assess this compound’s metabolic stability?

- Methodological Answer: Employ liver microsomal assays or hepatocyte models to evaluate metabolic pathways. Use high-performance liquid chromatography (HPLC) or mass spectrometry for metabolite identification. Include control groups (e.g., untreated microsomes) and triplicate runs to ensure reproducibility. Report extraction recovery rates and limit of detection (LOD) metrics to validate analytical methods .

Q. What criteria define appropriate sample sizes for toxicity studies of this compound in animal models?

- Methodological Answer: Conduct power analyses based on preliminary data to determine minimum sample sizes. Adhere to ethical guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) and justify animal numbers in Institutional Animal Care and Use Committee (IACUC) submissions. Use stratified randomization to allocate treatment groups and report attrition rates transparently .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo bioavailability data for this compound?

- Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability barriers (e.g., solubility, first-pass metabolism). Validate findings using techniques like equilibrium dialysis for protein binding studies or intestinal permeability assays (e.g., Caco-2 cell monolayers). Cross-reference in silico predictions (e.g., quantitative structure-activity relationship models) with empirical data to refine hypotheses .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer: Apply mixed-effects models or Bayesian hierarchical frameworks to handle heteroscedasticity in dose-response data. Use Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal Emax models. Report 95% confidence intervals and effect sizes rather than relying solely on p-values .

Q. How should researchers optimize formulation strategies to enhance this compound’s therapeutic index?

- Methodological Answer: Screen co-solvents (e.g., cyclodextrins) or nanoemulsions to improve solubility. Use factorial design experiments to test interactions between excipients and active compounds. Validate stability under accelerated storage conditions (ICH guidelines) and assess cytotoxicity of formulations in primary cell cultures .

Q. Data Analysis and Reporting

Q. What strategies mitigate bias when interpreting this compound’s off-target effects in transcriptomic studies?

- Methodological Answer: Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to RNA-seq data. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) with permutation testing to prioritize biologically relevant pathways. Include raw FASTQ files and processing pipelines in supplemental materials for reproducibility .

Q. How can researchers ensure rigor when validating this compound’s target engagement in complex biological systems?

- Methodological Answer: Combine orthogonal methods (e.g., thermal shift assays, CRISPR knockdowns) to confirm target specificity. Use isotopic labeling or fluorescent probes to track compound localization. Report negative controls and limit-of-blank (LOB) values to exclude artifacts .

Q. Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical compliance in cross-disciplinary studies of this compound?

- Methodological Answer: Align study protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Document informed consent processes for human-derived samples and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. How should researchers address variability in this compound batch-to-batch purity during multi-center trials?

Properties

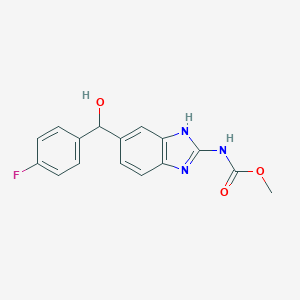

IUPAC Name |

methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONRXGWUUBPRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438010 | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82050-12-2 | |

| Record name | Reduced-flubendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.